Methyltrichlorosilane

Silicone Polymer Synthesis Hydrolysis Kinetics Network Formation

Methyltrichlorosilane (CH₃SiCl₃, MTS) is the definitive choice when application performance demands a rigid, highly cross-linked polysiloxane network. Unlike linear chain-extending dimethyldichlorosilane (DMDCS), MTS's three hydrolytically reactive Si-Cl bonds deliver a higher crosslink density essential for durable, heat-resistant coatings and sealants. It is the preferred reagent for imparting extreme superhydrophobicity to textiles (WCA of 156.4°, surpassing vinyl- and phenyltrichlorosilane), and is a key SiC epitaxy precursor, decomposing via a distinct, one-step Si-C homolysis pathway. For soluble polysilane copolymers, limit MTS content to <20% to maintain processability. Source high-purity MTS for mission-critical applications in microelectronics, advanced materials, and protective textiles.

Molecular Formula CH3SiCl3
CH3Cl3Si
Molecular Weight 149.47 g/mol
CAS No. 75-79-6
Cat. No. B1216827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltrichlorosilane
CAS75-79-6
Synonymsmethyltrichlorosilane
trichloromethylsilane
Molecular FormulaCH3SiCl3
CH3Cl3Si
Molecular Weight149.47 g/mol
Structural Identifiers
SMILESC[Si](Cl)(Cl)Cl
InChIInChI=1S/CH3Cl3Si/c1-5(2,3)4/h1H3
InChIKeyJLUFWMXJHAVVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes in ethanol
Decomposes instantly in water
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Methyltrichlorosilane (CAS 75-79-6): An Industrial Trifunctional Organosilane for Crosslinked Siloxane Networks


Methyltrichlorosilane (CH₃SiCl₃, CAS 75-79-6), also known as trichloromethylsilane or M1, is a colorless, fuming liquid organochlorosilane. It is a key industrial intermediate produced via the Direct Process (Rochow-Müller synthesis) [1]. With a molecular weight of 149.48 g/mol, it exhibits a boiling point of approximately 66°C at atmospheric pressure and a vapor pressure of 150 mmHg at 25°C . Its structure features one non-hydrolyzable methyl group and three hydrolytically unstable silicon-chlorine bonds. This trifunctionality (R-SiCl₃) imparts high reactivity with water, releasing hydrogen chloride and enabling the formation of highly cross-linked, three-dimensional polysiloxane networks upon hydrolysis and condensation .

Methyltrichlorosilane (CAS 75-79-6): The Risk of In-Class Substitution Without Quantified Structure-Property Correlation


Chlorosilanes cannot be considered interchangeable despite sharing the same functional class. The number and nature of organic substituents directly govern hydrolysis kinetics, the degree of cross-linking in resulting siloxane polymers, and thermal decomposition pathways. For instance, substituting Methyltrichlorosilane (MTS, CH₃SiCl₃) with Dimethyldichlorosilane (DMDCS, (CH₃)₂SiCl₂) fundamentally alters the polymerization outcome, shifting from a three-dimensional network former to a linear chain extender [1]. Similarly, replacing the methyl group with a phenyl group, as in Phenyltrichlorosilane (PTS), changes catalytic behavior and polymer solubility [2]. Therefore, procurement and experimental design must be driven by precise, comparator-based evidence linking the compound's unique trifunctionality to specific performance metrics in hydrolysis, cross-linking, thermal stability, and surface modification.

Methyltrichlorosilane (CAS 75-79-6) Evidence: Quantified Comparative Performance Against Key Analogs


Hydrolytic Crosslinking Capacity: Methyltrichlorosilane vs. Dimethyldichlorosilane

Methyltrichlorosilane (MTS) is a trifunctional monomer (R-SiCl₃) that yields highly branched or three-dimensional siloxane networks upon hydrolysis, while its closest analog, Dimethyldichlorosilane (DMDCS, (CH₃)₂SiCl₂), is difunctional and predominantly forms linear chains or cyclic oligomers [1]. This structural difference results in MTS releasing three equivalents of HCl per mole during complete hydrolysis, compared to two equivalents for DMDCS [1]. The higher HCl release correlates with a faster hydrolysis rate for MTS, often necessitating rigorous temperature control (e.g., <0°C) to prevent premature gelation, a constraint not as critical for DMDCS [2].

Silicone Polymer Synthesis Hydrolysis Kinetics Network Formation

Thermal Decomposition Pathway: Methyltrichlorosilane vs. Dimethyldichlorosilane in CVD Precursor Applications

Flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOFMS) was used to compare the thermal decomposition of MTS and DMDCS at temperatures from ~1000 K to 1500 K on a 20-100 μs timescale [1]. The primary decomposition pathway for MTS is Si-C bond homolysis, directly forming SiCl₃ and methyl radicals, which subsequently decompose to SiCl₂ at elevated temperatures [1]. In contrast, DMDCS decomposes via the sequential loss of two methyl radicals, ultimately also forming a significant amount of SiCl₂, but via a different kinetic route and with minor contributions from methane (CH₄) elimination [1]. The study identifies SiCl₂ as a crucial intermediate in SiC CVD from both precursors [1].

Chemical Vapor Deposition (CVD) Pyrolysis Silicon Carbide (SiC) Synthesis

Polymerization Product Solubility: Methyltrichlorosilane vs. Phenyltrichlorosilane in Polysilane Synthesis

In a study of sonochemical reductive coupling, the homopolymerization and copolymerization behavior of several trichlorosilanes were compared [1]. Methyltrichlorosilane (MTS) was found to yield predominantly insoluble products under standard polymerization conditions [1]. This contrasts sharply with Phenyltrichlorosilane (PTS) and n-hexyltrichlorosilane, which yielded soluble homopolymers and copolymers with relatively higher molecular weights (Mn < 10,000) [1]. The study further quantifies that soluble copolymers involving MTS could only be formed when the MTS concentration was kept below 20% [1].

Polysilane Synthesis Sonochemical Polymerization Polymer Solubility

Catalytic Inertness in Phenyl/Methyl Exchange: Methyltrichlorosilane vs. Dimethyldichlorosilane and Phenyltrichlorosilane

A comparative study of catalytic interactions at 250°C under pressure revealed that Methyltrichlorosilane (MTS) does not react with Phenyltrichlorosilane (PTS) under these specific conditions [1]. This catalytic inertness is a notable differentiator from Dimethyldichlorosilane (DMDCS), whose methyl group undergoes replacement only at significantly higher temperatures (300°C and above) [1]. The study further notes that PTS reacts with replacement of a chlorine atom, while other methylchlorosilanes like trimethylchlorosilane react via replacement of a methyl group [1].

Organosilicon Synthesis Catalysis Redistribution Reaction

Superhydrophobic Surface Fabrication: Methyltrichlorosilane vs. Vinyltrichlorosilane and Phenyltrichlorosilane

A 2021 study fabricated hydrophobic fabrics by treating polyester (PET) with various trichlorosilanes via a liquid-phase method [1]. Methyltrichlorosilane (MTS) treatment yielded a nanofilament structure with a water contact angle (WCA) of 156.4 ± 3.0° and a sliding angle (SA) of 3.0 ± 2.0°, meeting the criteria for superhydrophobicity [1]. In the same study, PET treated with Phenyltrichlorosilane (PTS) exhibited a hollow bowl-like structure and strong water absorbance, while treatment with Vinyltrichlorosilane (VTS) produced a hollow spherical structure with potential for encapsulation applications [1]. A combination treatment (TCS/PFOTS@PET) achieved an amphiphobic surface with a WCA of 153.3 ± 3.0° and a contact angle to n-tetradecane of 133.4 ± 4.5° [1].

Surface Modification Superhydrophobicity Coatings Water Contact Angle (WCA)

Methyltrichlorosilane (CAS 75-79-6): Application Scenarios Driven by Comparative Evidence


Synthesis of Highly Crosslinked Methyl Silicone Resins and Sealants

MTS is the monomer of choice when a rigid, three-dimensional siloxane network is required, as opposed to the flexible linear chains produced by DMDCS. The quantitative difference in functionality (tri- vs. di-) and HCl release (3 vs. 2 equivalents) directly translates to a higher crosslink density, which is essential for formulating durable, heat-resistant silicone resins used in high-temperature sealants, adhesives, and protective coatings [1]. This application scenario is directly supported by the comparative hydrolysis data in Section 3.

Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) for Semiconductors

MTS serves as a key precursor for SiC epitaxy in microelectronics. The comparative flash pyrolysis study in Section 3 demonstrates that MTS decomposes via a distinct, one-step Si-C bond homolysis pathway to generate SiCl₂, a critical intermediate for SiC film growth. This differentiates its kinetic behavior from other precursors like DMDCS, which undergoes a two-step methyl loss. Engineers may select MTS to achieve specific film growth rates or stoichiometries in the fabrication of power electronics and high-temperature sensors [2].

Creation of Superhydrophobic Technical Textiles and Fabrics

Based on the direct comparative evidence in Section 3, MTS is the preferred reagent for imparting superhydrophobicity to polyester fabrics. The study by Xi et al. (2021) quantified its performance, showing a WCA of 156.4 ± 3.0° and a SA of 3.0 ± 2.0°, which is superior to treatments with VTS or PTS under identical conditions. This scenario is directly applicable to the manufacture of self-cleaning textiles, protective apparel, and outdoor gear where extreme water repellency is a critical performance metric.

Formulation of Processable Polysilane Copolymers

For researchers developing soluble polysilanes for advanced coating or lithographic applications, the evidence from Section 3 provides a critical formulation guide. While pure MTS yields intractable, insoluble polymers, it can be successfully incorporated into soluble copolymers when its concentration is kept below 20%. This quantitative threshold enables the rational design of new polysilane materials that leverage the properties of MTS while maintaining the processability required for solution-based manufacturing techniques.

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